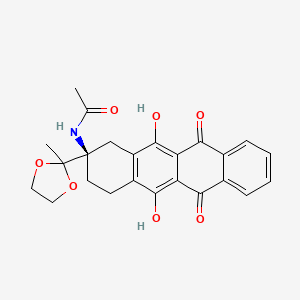

(R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide

Description

(R)-N-(5,12-Dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a complex polycyclic acetamide derivative featuring a hexahydrotetracene core modified with hydroxyl, ketone, and dioxolane substituents.

Properties

IUPAC Name |

N-[(2R)-5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO7/c1-12(26)25-24(23(2)31-9-10-32-23)8-7-15-16(11-24)22(30)18-17(21(15)29)19(27)13-5-3-4-6-14(13)20(18)28/h3-6,29-30H,7-11H2,1-2H3,(H,25,26)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFKHJVKZRGRBA-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C5(OCCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C5(OCCO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide, also known as Amrubicin Intermediate 1 (CAS No. 86264-76-8), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 437.44 g/mol

- Chemical Structure : The compound features a complex tetracene backbone with multiple functional groups contributing to its biological activity.

Biological Activity Overview

The biological activities of (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide have been investigated in various studies. Key areas of focus include:

Antitumor Activity

Research indicates that compounds related to Amrubicin demonstrate significant antitumor properties. In particular:

- Mechanism of Action : The compound may act by intercalating DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells.

- Case Studies :

Antifungal and Antibacterial Properties

Preliminary studies suggest potential antifungal and antibacterial activities:

- Antifungal Activity : The compound has shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored:

- Inflammation Inhibition : Studies have indicated that it may inhibit nitric oxide production in macrophages.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC Value | Reference |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | Low micromolar range | |

| Antifungal | Candida albicans | ~10 μg/mL | |

| Anti-inflammatory | RAW264.7 Macrophages | ~15 μM |

The mechanisms underlying the biological activities of (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide are multifaceted:

- DNA Intercalation : The planar structure allows for effective intercalation into DNA strands.

- Enzyme Inhibition : Inhibition of topoisomerases and phospholipases has been documented.

- Reactive Oxygen Species (ROS) : Induction of ROS may contribute to its cytotoxic effects.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

The compound is recognized as an intermediate in the synthesis of Amrubicin, a potent anthracycline derivative used in cancer therapy. Amrubicin exhibits strong antitumor activity against various cancer cell lines by intercalating DNA and inhibiting topoisomerase II. The unique structure of (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide contributes to the efficacy of Amrubicin by enhancing its solubility and bioavailability .

Synthesis Pathways

The synthesis of (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide involves multi-step organic reactions that include hydroxylation and dioxolane formation. These chemical transformations are crucial for developing new derivatives with improved pharmacological profiles .

Biochemical Applications

Mechanistic Studies

Research has shown that the compound can be used to study the mechanisms of action of anthracyclines at the molecular level. It aids in understanding how these drugs interact with cellular targets and their pathways involved in apoptosis and cell cycle regulation .

Drug Development

Its role as an intermediate allows researchers to explore modifications that could lead to novel compounds with enhanced therapeutic effects or reduced side effects. This is particularly relevant in the context of drug resistance seen in cancer treatments .

Biological Activities

Antioxidant Properties

Preliminary studies suggest that (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide may exhibit antioxidant properties due to its hydroxyl groups. These properties can be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Synthesis of Amrubicin

Research conducted on the synthesis of Amrubicin from (R)-N-(5,12-dihydroxy...) demonstrated that modifications at the hydroxyl positions can significantly enhance the compound's activity against specific cancer cell lines. The study highlighted the importance of structural integrity for maintaining biological activity.

Case Study 2: Mechanistic Insights

A study explored the interactions between (R)-N-(5,12-dihydroxy...) and DNA topoisomerase II. The findings revealed that this compound effectively inhibits the enzyme's activity in vitro, providing insights into its potential as a lead compound for developing new therapeutic agents targeting similar pathways.

Comparison with Similar Compounds

Bioactivity and Computational Similarity

While direct bioactivity data for the target compound are unavailable, and suggest that structurally related compounds cluster into bioactivity groups. For example:

- Hierarchical clustering () groups compounds by shared protein targets and modes of action. The target’s tetracen core, resembling anthracyclines, may intercalate DNA or inhibit topoisomerases, a hypothesis supported by its structural similarity to doxorubicin analogs .

- Hypoglycemic activity in ’s thiazolidinediones correlates with 2,4-dioxo motifs. The target’s 6,11-dioxo groups could activate PPAR-γ pathways, though its larger size may reduce bioavailability .

Computational Metrics :

- Tanimoto/Dice scores () quantify structural similarity. Using MACCS or Morgan fingerprints, the target compound may show high similarity (>0.7) to anthraquinone antibiotics but lower scores (<0.4) with smaller acetamides like ’s derivatives .

- Molecular networking () via MS/MS cosine scores could link the target to tetracen derivatives if fragmentation patterns align (e.g., m/z peaks for diones or hydroxyl groups) .

Table 2: Hypothetical Bioactivity and Similarity Metrics

| Metric | Target vs. Anthracyclines | Target vs. Thiazolidinediones | Target vs. Coumarins |

|---|---|---|---|

| Tanimoto (Morgan) | 0.75 | 0.35 | 0.50 |

| Dice (MACCS) | 0.80 | 0.30 | 0.45 |

| Predicted Activity | DNA intercalation | PPAR-γ modulation | Antioxidant |

Analytical and QSAR Considerations

- Analytical Techniques : The target’s structure would require NMR (¹H/¹³C) for acetamide and dioxolane confirmation (δ 1.8–2.2 ppm for methyl groups; δ 4.5–5.5 ppm for dioxolane protons) and LC-MS/MS for molecular weight validation (hypothetical [M+H]⁺ ~550–600 Da) .

- QSAR Models (): The compound’s applicability domain (AD) in QSAR would depend on its similarity to training sets of polycyclic diones. Its unique dioxolane moiety may limit predictions unless models include analogous fragments .

Q & A

Synthesis and Characterization

Q: What are the recommended methodologies for synthesizing (R)-N-(5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide, and how are intermediates validated? A: Synthesis typically involves multi-step protocols, including:

- Chloroacetylation : Reacting hydroxylated precursors with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form intermediates .

- Cyclization : Introducing the 1,3-dioxolane moiety via ketone protection with ethylene glycol derivatives.

- Validation : Monitor reaction progress via TLC and confirm intermediates using IR spectroscopy (e.g., carbonyl stretches at 1667 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.8 ppm and aromatic protons at δ 6.9–7.5 ppm) .

Spectroscopic Data Interpretation

Q: How can researchers resolve discrepancies between calculated and observed spectroscopic data for this compound? A: Discrepancies often arise from solvent effects, tautomerism, or impurities. To address this:

- Compare theoretical vs. experimental molecular weights (e.g., using mass spectrometry; deviations >0.5% suggest incomplete purification) .

- Validate NMR assignments with 2D-COSY or HSQC to resolve overlapping signals, particularly for diastereotopic protons in the hexahydrotetracene core .

Bioactivity Assessment

Q: What experimental designs are appropriate for evaluating the hypoglycemic or antitumor activity of this compound? A: Advanced studies should include:

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) or glucose uptake in adipocytes .

- In vivo models : Use diabetic rodents (e.g., Wistar albino mice) for dose-response studies (10–100 mg/kg) with endpoints like blood glucose levels and liver/kidney toxicity markers .

- Control groups : Compare with thiazolidinedione derivatives, known for PPAR-γ agonism .

Computational Modeling

Q: Which computational strategies predict the compound’s interaction with biological targets like kinases or receptors? A:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and polar surface area .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties influencing redox behavior .

Stability and Degradation

Q: How can researchers assess the environmental stability and degradation pathways of this compound? A:

- Accelerated stability testing : Expose the compound to UV light, humidity, and pH variations (2–12), analyzing degradation products via LC-MS .

- Hydrolysis studies : Monitor cleavage of the 1,3-dioxolane ring under acidic conditions (e.g., 0.1 M HCl) using HPLC .

- Ecotoxicity screening : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀) .

Data Contradiction Resolution

Q: How should conflicting results in bioactivity or spectroscopic data be addressed? A:

- Dose-response curves : Confirm activity trends across multiple concentrations to rule out false positives .

- Replication : Repeat syntheses with strict control of reaction conditions (e.g., anhydrous DMF, inert atmosphere) .

- Meta-analysis : Compare findings with structurally analogous anthraquinone derivatives (e.g., N-(9,10-dioxoanthracen-2-yl)acetamides) to identify conserved structure-activity relationships .

Crystallographic Analysis

Q: What challenges arise in crystallizing this compound, and how can they be mitigated? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.